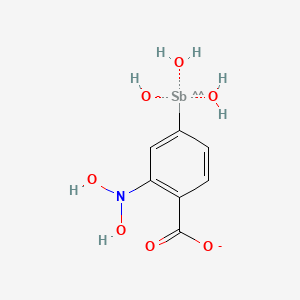
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite is a complex organic compound featuring a benzene ring substituted with carboxy, hydroxynitroso, and dihydrogen stiborite groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite typically involves multiple steps, starting with the nitration of benzene to introduce the nitroso groupThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite undergoes various chemical reactions, including:
Oxidation: The hydroxynitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which dihydrogen 4-carboxy-3-(hydroxynitroso)benzene-1-dihydrogen stiborite exerts its effects involves interactions with specific molecular targets. The hydroxynitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxy group can form hydrogen bonds, affecting molecular recognition processes. The dihydrogen stiborite group may interact with metal ions, playing a role in catalytic activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-carboxy-3-nitrobenzene: Lacks the hydroxynitroso and dihydrogen stiborite groups.
3-hydroxy-4-nitrobenzene: Lacks the carboxy and dihydrogen stiborite groups.
4-carboxy-3-aminobenzene: Contains an amine group instead of the hydroxynitroso group .
Propiedades
Fórmula molecular |
C7H10NO7Sb-2 |
|---|---|
Peso molecular |
341.92 g/mol |
InChI |
InChI=1S/C7H6NO4.3H2O.Sb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;/h1,3-4,11-12H,(H,9,10);3*1H2;/p-2 |
Clave InChI |
ZPIRPZWAFJACCS-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1[Sb])N(O)O)C(=O)[O-].O.O.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


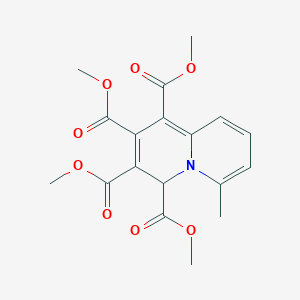
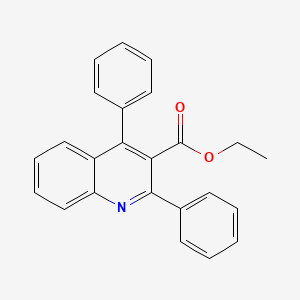
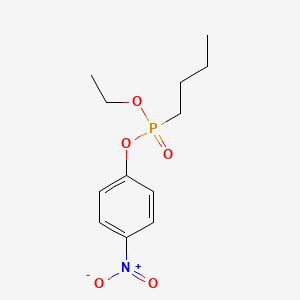
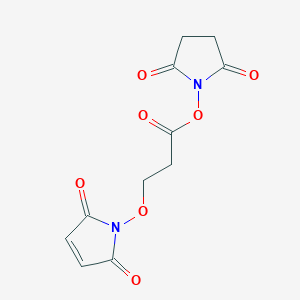
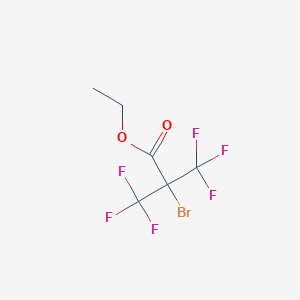
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
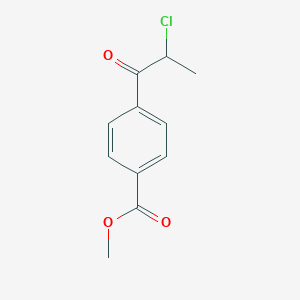
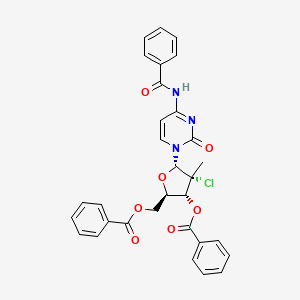
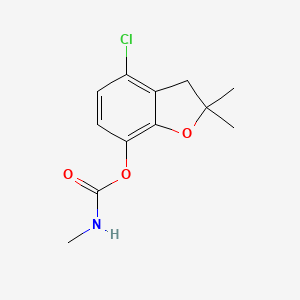
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
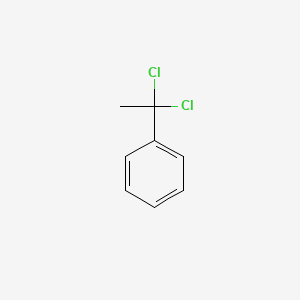
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)

